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Compound of Interest

Compound Name: Triethyl orthoacetate

Cat. No.: B044248

For researchers, scientists, and professionals in drug development, the selection of the
appropriate synthetic methodology is paramount. The Claisen rearrangement, a powerful
carbon-carbon bond-forming reaction, has several variants that offer distinct advantages
depending on the desired outcome. This guide provides an objective comparison of two widely
used variants: the Eschenmoser-Claisen and the Johnson-Claisen rearrangements, supported
by experimental data and detailed protocols.

At a Glance: Key Differences

Eschenmoser-Claisen Johnson-Claisen
Feature

Rearrangement Rearrangement

Allylic alcohol and N,N- ) )

) ) ) Allylic alcohol and a trialkyl
Reactant dimethylacetamide dimethyl
orthoacetate

acetal
Product y,0-unsaturated amide y,0-unsaturated ester

Typically thermal, no catalyst Weak acid (e.g., propionic
Catalyst ) )

required acid)
Typical Reaction Temperature 100-150 °C 100-200 °CJ[1]

Generally high (E)-selectivity Stereochemistry is dependent
Stereoselectivity for the newly formed double on the substitution of the allylic

bond[2] alcohol[3]
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Delving Deeper: A Head-to-Head Comparison

The Eschenmoser-Claisen and Johnson-Claisen rearrangements are both[1][1]-sigmatropic
shifts that proceed through a six-membered, chair-like transition state. However, their distinct
reacting partners lead to different product functionalities and can influence reaction conditions
and stereochemical outcomes.

The Eschenmoser-Claisen rearrangement, developed by Albert Eschenmoser, utilizes an allylic
alcohol and an amide acetal, such as N,N-dimethylacetamide dimethyl acetal, to furnish a y,o-
unsaturated amide.[1] A key advantage of this variant is its high stereoselectivity in forming
trisubstituted alkenes, predominantly affording the (E)-isomer.[2] This selectivity is attributed to
the steric interactions in the transition state that disfavor the formation of the (Z)-isomer.[2]

The Johnson-Claisen rearrangement, pioneered by William Summer Johnson, employs an
allylic alcohol and a trialkyl orthoacetate in the presence of a weak acid catalyst to yield a y,d-
unsaturated ester.[4] This method is valued for its reliability and the operational simplicity of
using a stable orthoester. The stereochemical outcome of the Johnson-Claisen rearrangement
is highly dependent on the structure of the starting allylic alcohol.[3]

Performance Under the Magnifying Glass:
Experimental Data

The following table summarizes representative experimental data for both rearrangements,
highlighting yields and stereoselectivity where reported.

Rearrange . Stereoselec
Substrate Product Yield (%) . Reference
ment tivity (E:Z)
Generic Y,0- )
Eschenmoser High (E)-
) secondary unsaturated 81 o [2]
-Claisen selectivity

allylic alcohol  amide

Ethyl 5-
Johnson- 3-Methyl-2- - -
) methyl-4- Not specified Not specified BenchChem
Claisen buten-1-ol
hexenoate

© 2025 BenchChem. All rights reserved. 2/5 Tech Support


https://en.wikipedia.org/wiki/Claisen_rearrangement
https://en.wikipedia.org/wiki/Claisen_rearrangement
https://en.wikipedia.org/wiki/Claisen_rearrangement
https://nrochemistry.com/eschenmoser-claisen-rearrangement/
https://nrochemistry.com/eschenmoser-claisen-rearrangement/
https://www.name-reaction.com/johnson-claisen-rearrangement
https://bioinfopublication.org/files/articles/8_2_1_IJCR.pdf
https://nrochemistry.com/eschenmoser-claisen-rearrangement/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

Note: A direct quantitative comparison across a range of identical substrates is not readily
available in the literature. The data presented are from representative examples.

Unraveling the Mechanisms

The following diagrams, generated using Graphviz, illustrate the logical flow of the reaction
mechanisms for both the Eschenmoser-Claisen and Johnson-Claisen rearrangements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Johnson-Claisen Rearrangements]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044248#eschenmoser-claisen-rearrangement-
compared-to-the-johnson-claisen-variant]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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